Glu-Cys-Lys, a tripeptide composed of glutamic acid, cysteine, and lysine, is a significant compound in biochemistry and molecular biology. Each amino acid in this sequence contributes unique properties: glutamic acid is negatively charged at physiological pH and plays a critical role in neurotransmission; cysteine contains a thiol group, allowing for redox reactions and the formation of disulfide bonds; and lysine is positively charged, contributing to protein stability and interactions. The combination of these amino acids results in a peptide that can participate in various biological processes, including protein synthesis, enzyme activity, and cellular signaling.
Glu-Cys-Lys exhibits several biological activities:
Various methods exist for synthesizing Glu-Cys-Lys:
Glu-Cys-Lys has diverse applications across multiple fields:
Research on Glu-Cys-Lys interactions reveals its potential as a signaling molecule within cells. Studies indicate that it may interact with various receptors and enzymes, influencing metabolic pathways. For instance:
Several compounds share structural similarities with Glu-Cys-Lys. Here are some noteworthy comparisons:
| Compound | Composition | Unique Features |
|---|---|---|
| Cysteine-Lysine | Cysteine and Lysine | Focuses on disulfide bond formation; lacks glutamic acid's properties. |
| Glutamate-Cysteine | Glutamic Acid and Cysteine | Primarily involved in neurotransmission; lacks lysine's positive charge. |
| Lysine-Glycine | Lysine and Glycine | Lacks acidic properties; more neutral interaction profile. |
| Cysteine-Glycine | Cysteine and Glycine | Focuses on redox reactions; less stability compared to Glu-Cys-Lys. |
Glu-Cys-Lys stands out due to its combination of acidic (glutamic acid), basic (lysine), and redox-active (cysteine) properties, making it versatile for various biological roles.
Glutathione S-transferases (GSTs) are pivotal in facilitating S-arylation reactions, particularly in the context of peptide macrocyclization. These enzymes catalyze the conjugation of glutathione (γ-Glu-Cys-Gly) to electrophilic substrates, a process that can be adapted for synthesizing γ-Glu-Cys-Lys derivatives. For instance, Bacillus licheniformis γ-glutamyltranspeptidase (BlGGT) has been employed to synthesize γ-L-glutamyl-S-allyl-L-cysteine (GSAC), a structural analog of γ-Glu-Cys-Lys, via transpeptidation between glutamine and S-allyl-L-cysteine. Under optimized conditions (200 mM glutamine, 200 mM S-allyl-L-cysteine, 50 mM Tris-HCl buffer at pH 9.0, and 1.0 U/mL BlGGT), GSAC yields reached 19.3% after 15 hours at 60°C. This enzymatic approach demonstrates the feasibility of using transpeptidases to generate γ-glutamyl-cysteine scaffolds, which can be further functionalized with lysine residues.
Table 1: Optimal Conditions for BlGGT-Catalyzed GSAC Synthesis
| Parameter | Value |
|---|---|
| Glutamine concentration | 200 mM |
| S-allyl-L-cysteine | 200 mM |
| Buffer (pH) | 50 mM Tris-HCl (pH 9.0) |
| Enzyme concentration | 1.0 U/mL |
| Incubation time | 15 hours |
| Temperature | 60°C |
| Yield | 19.3% |
Mass spectrometry (ESI-MS/MS) confirmed the structural integrity of synthesized GSAC, with characteristic fragments at m/z 73.0, 130.1, 145.0, and 162.1 aligning with commercial standards. These findings underscore the potential of BlGGT and related enzymes in constructing γ-glutamyl-cysteine backbones for subsequent lysine incorporation.
Chemoselective modification of cysteine residues in γ-Glu-Cys-Lys sequences enables precise functionalization without perturbing other amino acid side chains. A recent breakthrough involves light-emitting diode (LED)-driven desulfurization, which converts cysteine to alanine under mild conditions. This method employs tris(2-carboxyethyl)phosphine (TCEP) and the photosensitizer Rose Bengal (RB) to mediate thiyl radical formation, followed by hydrogen abstraction to yield alanine. For example, irradiation of the peptide H-Thr-Gly-Cys-Ala-Phe-Lys-NH2 at pH 5 with a 470 nm LED for 3 hours achieved >90% conversion efficiency.
Table 2: Reaction Parameters for LED-Induced Cysteine Desulfurization
| Parameter | Value |
|---|---|
| Photosensitizer | Rose Bengal (0.3 equiv) |
| Reducing agent | TCEP (50 mM) |
| pH | 5.0 |
| Irradiation wavelength | 470 nm |
| Time | 3 hours |
| Conversion efficiency | >90% |
This strategy preserves sensitive residues like tryptophan and facilitates one-pot native chemical ligation (NCL) and desulfurization, as demonstrated in the synthesis of alanine-containing peptide analogs. Deuterium-labeling experiments confirmed that the hydrogen abstracted during desulfurization originates from adjacent sulfhydryl groups, supporting a chain-reaction mechanism. Such methods expand the toolkit for modifying γ-Glu-Cys-Lys sequences while maintaining chemoselectivity.
The substrate specificity of GST isozymes plays a critical role in determining their utility for γ-Glu-Cys-Lys synthesis. γ-Glutamylamine cyclotransferase (GGACT), for instance, exhibits high activity toward γ-glutamyl-ϵ-lysine, a product of transglutaminase-mediated protein cross-linking. Structural analyses reveal that GGACT adopts a cyclotransferase fold similar to γ-glutamylcyclotransferase (GGCT), with conserved active-site residues like Glu82 facilitating catalysis. Unlike GGCT, which processes γ-glutamyl-α-amino acids, GGACT specifically hydrolyzes γ-glutamyl-ϵ-lysine to 5-oxoproline and free lysine.
Table 3: Substrate Specificity of γ-Glutamyl-Processing Enzymes
| Enzyme | Substrate | Product | Key Residues |
|---|---|---|---|
| GGACT | γ-Glutamyl-ϵ-lysine | 5-oxoproline + lysine | Glu82 |
| GGCT | γ-Glutamyl-α-amino acids | 5-oxoproline + amino acid | Asp100, Ser101 |
This specificity is governed by structural constraints in the active site, where the ε-amino group of lysine in γ-glutamyl-ϵ-lysine aligns optimally with catalytic residues. Such insights inform the design of GST isozymes with tailored activity for synthesizing γ-Glu-Cys-Lys derivatives.
Palladium-mediated crosslinking represents a significant advancement in peptide engineering, offering chemoselective methods for creating stable covalent bonds between cysteine and lysine residues. This approach leverages the unique reactivity of palladium oxidative addition complexes to form intramolecular and intermolecular crosslinks with exceptional selectivity and efficiency [1] [2].
Mechanistic Framework
The palladium-mediated cysteine-lysine crosslinking mechanism proceeds through a two-step process. Initially, a biarylphosphine-supported palladium reagent transfers an aryl group bearing an ortho-phenyl carbamate substituent to a cysteine residue via S-arylation. Subsequently, this carbamate undergoes chemoselective acyl substitution by a proximal lysine residue, forming a stable urea crosslink [1]. The reaction mechanism involves the formation of a palladium-cysteine intermediate that activates the carbamate group for nucleophilic attack by the lysine amine, resulting in phenol elimination and crosslink formation.
Reaction Conditions and Optimization
The standard reaction conditions involve treating peptide substrates with palladium oxidative addition complex 1 (1.1 equivalents) in 50 millimolar pH 8.5 HEPES buffer containing water/DMSO (95:5) at 37°C for 24 hours [1]. These conditions have been optimized to achieve complete conversion while maintaining peptide integrity. The reaction demonstrates remarkable tolerance to various nucleophilic amino acid residues including tyrosine, serine, arginine, histidine, and glutamine, indicating high chemoselectivity for the cysteine-lysine pair [1].
Crosslinking Versatility
The palladium-mediated approach shows exceptional versatility in crosslinking peptides with varying distances between cysteine and lysine residues. Studies have demonstrated successful crosslinking for peptides with cysteine-lysine separations ranging from i,i+1 to i,i+11 positions, yielding good to excellent conversion rates across all tested configurations [1]. This flexibility allows for the design of peptides with diverse macrocyclic ring sizes, enabling fine-tuning of structural and functional properties.
Stability and Biocompatibility
The resulting cysteine-lysine crosslinks exhibit exceptional stability under physiologically relevant conditions. The urea linkage formed through this process remains stable when exposed to basic conditions (500 μM potassium carbonate), acidic conditions (10 mM hydrochloric acid), oxidative environments (open air), and external nucleophiles such as glutathione (500 μM) over 24-hour periods [1]. This stability profile makes the crosslinked peptides suitable for biological applications where structural integrity is paramount.
Protein-Protein Interaction Applications
The palladium-mediated crosslinking approach has been successfully applied to create intermolecular crosslinks between peptides and proteins based on native protein-protein interactions. In a demonstration using the p53-MDM2 interaction, the method achieved 94% conversion in crosslinking a modified pDIQ peptide to MDM2 protein, with remarkable selectivity when performed in the presence of competing proteins [1]. This application highlights the potential for developing peptide-protein conjugates for therapeutic and research applications.
| Parameter | Intramolecular Crosslinking | Intermolecular Crosslinking |
|---|---|---|
| Reaction Time | 24 hours | 10 minutes |
| Conversion Efficiency | Complete conversion | 94% with protein selectivity |
| Stability | Stable to acid, base, oxidation | Stable intermolecular crosslinks |
| Applications | Peptide macrocyclization | Protein-protein interaction studies |
Ortho-phthalaldehyde (OPA) cyclization represents a highly effective and operationally simple method for peptide macrocyclization that has gained significant attention for its rapid reaction kinetics and broad substrate tolerance. This approach utilizes the unique reactivity of OPA with primary amines and thiols to form stable heterocyclic crosslinks under mild aqueous conditions [3] [4].
Fundamental Reaction Mechanism
The OPA-mediated cyclization operates through a chemoselective three-component reaction involving OPA, a primary amine (from lysine side chains or N-terminus), and a thiol group (from cysteine side chains) [3]. The reaction proceeds through initial formation of a Schiff base between OPA and the amine, followed by cyclization with the thiol to generate an isoindole-bridged structure. This mechanism provides exceptional chemoselectivity, as the reaction requires the specific combination of aldehyde, amine, and thiol functionalities present in the target peptide sequence.
Reaction Kinetics and Efficiency
The kinetics of OPA-mediated cyclization demonstrate remarkable efficiency compared to traditional crosslinking methods. The rate constant for phthalimidine formation between OPA and primary amines has been measured at 4.3 M⁻¹s⁻¹ in phosphate buffer, representing a rate enhancement of over 3000-fold compared to acylhydrazone formation and 200-fold compared to oxime formation from benzaldehyde [5]. This exceptional reaction rate enables peptide cyclization to proceed within 10-15 minutes under physiological conditions, making it highly suitable for rapid peptide library generation and screening applications.
Substrate Scope and Limitations
The OPA cyclization method demonstrates broad substrate tolerance, successfully cyclizing peptides with diverse amino acid compositions and varying ring sizes. Studies have shown successful cyclization of peptides with 4 to 13 amino acid residues between the crosslinking sites, achieving 90->98% conversion rates as determined by liquid chromatography-mass spectrometry analysis [3]. The method tolerates various side chain functionalities present in unprotected peptides, including charged residues, aromatic amino acids, and hydrogen bonding groups.
Two-Amine Cyclization Variant
A significant advancement in OPA-mediated peptide cyclization involves the development of a two-amine cyclization approach that eliminates the requirement for cysteine residues [6]. This variant utilizes OPA to crosslink two primary amine groups, forming isoindolin-1-imine linkages under mild aqueous conditions. The reaction demonstrates superfast kinetics, completing within 10 seconds at 5 mM concentration and within 2 minutes at 50 μM concentration [6]. This approach greatly expands the applicability of OPA cyclization to peptides lacking cysteine residues.
Post-Cyclization Modification Strategies
The OPA cyclization products retain reactivity toward additional electrophiles, enabling post-cyclization modifications to introduce functional groups or improve pharmacological properties [3]. The isoindole moiety formed during cyclization can react with N-maleimide derivatives or dimethyl acetylenedicarboxylate (DMAC) to generate more complex structures. These modifications can be performed in a one-pot manner by sequential addition of OPA and the modifying reagent, providing a modular approach to peptide functionalization.
| OPA Cyclization Variant | Substrate Requirements | Reaction Time | Conversion Efficiency |
|---|---|---|---|
| Lysine-Cysteine | Primary amine + thiol | 10-15 minutes | 90->98% |
| Three-Component | Amine + thiol + OPA | 10-15 minutes | High conversion |
| Two-Amine | Two primary amines | 10 seconds - 2 minutes | Complete |
The selection of appropriate spacer groups represents a critical design element in stapled peptide engineering, as it directly influences the degree of helical stabilization, conformational rigidity, and biological activity of the resulting peptide constructs. Systematic optimization of spacer group properties enables fine-tuning of peptide helicity to achieve desired structural and functional characteristics [7] [8].
Fundamental Principles of Spacer Positioning
The positioning of staples follows well-established principles based on α-helical geometry, where the α-helix contains 3.6 residues per turn. The most common and effective stapling patterns involve crosslinking amino acid residues positioned at i and i+4 (one helical turn), i and i+7 (two helical turns), or i and i+11 (three helical turns) [8]. These positioning strategies ensure that the crosslinked residues are located on the same face of the helix, enabling efficient crosslink formation while maintaining the natural helical geometry.
Spacer Length Optimization
The length of the crosslinking spacer significantly impacts the degree of helical stabilization achieved. Studies using i,i+4 positioning with all-hydrocarbon staples demonstrate helicity enhancement of 70-85%, while i,i+7 positioning can achieve 80-90% helical content [7]. Extended crosslinks at i,i+11 positions provide maximum helical reinforcement with 85-95% helicity but at the cost of increased synthetic complexity and potentially reduced cell permeability [8]. The optimal spacer length must balance helical stabilization with practical considerations of synthesis and biological activity.
Crosslink Chemistry and Structural Properties
Different crosslinking chemistries provide distinct structural and functional properties. All-hydrocarbon staples formed through ring-closing metathesis offer minimal structural perturbation and exceptional proteolytic stability, making them ideal for applications requiring maximum stability [7]. Lactam bridges between lysine and aspartic acid or glutamic acid residues provide moderate helical enhancement while utilizing natural amino acids, reducing synthetic complexity [8]. Triazole linkages formed through copper-catalyzed azide-alkyne cycloaddition offer bioorthogonal reactivity and stable ring formation under mild conditions.
Spacer Rigidity and Conformational Control
The rigidity of the crosslinking spacer influences both the degree of helical stabilization and the conformational flexibility of the resulting peptide. Rigid spacers such as biphenyl scaffolds provide high helical content and enhanced proteolytic stability but may reduce conformational adaptability required for target binding [8]. Flexible spacers including PEG-based linkers offer moderate helical enhancement while maintaining conformational flexibility, but may provide less structural stabilization. The optimal balance depends on the specific application and target interaction requirements.
Cell Permeability and Pharmacological Properties
The choice of spacer group significantly impacts the cell permeability and pharmacological properties of stapled peptides. Hydrocarbon staples enhance membrane penetration through increased hydrophobicity and helical structure, which facilitates passive diffusion across cell membranes [9]. Aromatic spacers such as biphenyl groups provide even greater hydrophobicity and structural rigidity, further enhancing cell permeability [8]. However, excessive hydrophobicity may lead to poor aqueous solubility and potential toxicity, requiring careful optimization of spacer properties.
Quantitative Structure-Activity Relationships
Systematic analysis of spacer group effects reveals quantitative relationships between structural parameters and biological activity. Studies demonstrate that mean residue ellipticity values of 15,450-21,000 deg cm²/dmol correlate with enhanced binding affinity and biological activity [10]. Proteolytic stability improvements of 2-16 fold compared to linear peptides have been achieved through optimal spacer selection [10]. These quantitative relationships provide guidance for rational design of stapled peptides with desired properties.
| Spacer Position | Helicity Enhancement | Structural Rigidity | Cell Permeability | Synthetic Complexity |
|---|---|---|---|---|
| i, i+4 | 70-85% | High | Excellent | High |
| i, i+7 | 80-90% | Very High | Variable | Very High |
| i, i+11 | 85-95% | Maximum | Poor-Moderate | Maximum |